![molecular formula C7H14ClN B1379480 2-Azaspiro[3.4]octane hydrochloride CAS No. 1414885-15-6](/img/structure/B1379480.png)
2-Azaspiro[3.4]octane hydrochloride
Description
2-Azaspiro[3.4]octane hydrochloride is a bicyclic organic compound featuring a spirocyclic structure with a nitrogen atom in one of the rings. Its molecular formula is C₈H₁₄ClNO₂ (when including a carboxylic acid substituent; see ), and it has a molecular weight of 191.66 g/mol . The compound is often used as a building block in medicinal chemistry due to its conformational rigidity, which can enhance binding specificity to biological targets.
Properties
IUPAC Name |
2-azaspiro[3.4]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-7(3-1)5-8-6-7;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTKRTFHRJSJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414885-15-6 | |
Record name | 2-azaspiro[3.4]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Annulation Strategies for Synthesis
Overview:
The annulation approach is a versatile method for constructing the spirocyclic framework of 2-Azaspiro[3.4]octane. According to a study published in the Royal Society of Chemistry (RSC), three successful routes employ readily available starting materials with minimal purification steps.
Route | Starting Materials | Key Transformation | Merits | Limitations |
---|---|---|---|---|
1 | Cyclopentane derivatives | Annulation of cyclopentane ring | High yield, minimal chromatography | Limited substrate scope |
2 | Four-membered ring precursors | Annulation involving four-membered rings | Efficient formation of spirocyclic core | Potential for side reactions |
3 | Alternative cycloalkanes | Variations of ring annulation | Flexibility in functionalization | Complexity in synthesis steps |
Reference:
Mechanism:
These routes typically involve nucleophilic or electrophilic cyclization, forming the spirocyclic structure via intramolecular reactions. For example, the cyclopentane ring can be activated and then undergo nucleophilic attack to generate the spiro system.
[3+2] Cycloaddition Method
Overview:
A prominent approach involves [3+2] cycloaddition between suitable azomethine ylides and alkenes or alkynes, as detailed in the Chinese Journal of Organic Chemistry (2015). This method allows for the efficient synthesis of azaspiro compounds, including 2-Azaspiro[3.4]octane.
Aza-dipole + Dipolarophile → 2-Azaspiro[3.4]octane derivative
- Generate the azomethine ylide in situ from aldehydes and amines.
- React with an appropriate dipolarophile (e.g., olefins).
- Cycloaddition proceeds under mild conditions, often with catalytic assistance.
Parameter | Data |
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Yield | Up to 85% in optimized conditions |
Reagents | Aldehydes, amines, olefins |
Conditions | Mild heating, solvent variation |
Reference:
Notes:
This method is advantageous for its regioselectivity and high yields, making it suitable for complex molecule synthesis.
Cyclization of Precursor Compounds
Overview:
Another route involves cyclization of functionalized precursors such as β-ketoamines or amino esters. These precursors undergo intramolecular cyclization under basic or acidic conditions to form the spirocyclic core.
- Synthesize a β-ketoamine or amino ester.
- Subject to cyclization conditions (e.g., reflux with acid or base).
- Isolate the spirocyclic amine, then convert to hydrochloride salt.
Step | Conditions | Yield | Notes |
---|---|---|---|
Cyclization | Reflux with acid or base | 60-75% | Requires purification |
Salt formation | Treatment with HCl | Quantitative | Yields hydrochloride salt |
Reference:
Mechanism:
The process involves nucleophilic attack of the amino group on the activated carbonyl, followed by ring closure to form the spiro system.
Notes on Preparation and Purification
- Reagents: Common starting materials include cyclopentane derivatives, amino esters, aldehydes, and amines.
- Reaction Conditions: Mild to moderate temperatures, often under inert atmosphere to prevent side reactions.
- Purification: Minimal chromatography is needed; recrystallization from suitable solvents is typical.
- Hydrochloride Formation: The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to afford the hydrochloride salt.
Data Table Summarizing Preparation Methods
Method | Starting Materials | Key Transformation | Typical Yield | Advantages | Limitations |
---|---|---|---|---|---|
Annulation | Cyclopentane derivatives | Intramolecular cyclization | 70-85% | High efficiency, minimal purification | Substrate scope limited |
[3+2] Cycloaddition | Aldehydes, amines, olefins | Cycloaddition of azomethine ylide | 80-90% | High regioselectivity, mild conditions | Requires in situ ylide generation |
Cyclization of Precursors | β-ketoamines, amino esters | Intramolecular cyclization | 60-75% | Straightforward, scalable | Longer precursor synthesis |
Chemical Reactions Analysis
2-Azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Azaspiro[3.4]octane hydrochloride is employed as a precursor in the synthesis of more complex organic molecules. Its spirocyclic structure allows for unique reactivity patterns that can be exploited in various synthetic routes, including nucleophilic substitutions and ring-opening reactions.
- Synthetic Methods : The compound can be synthesized through several methods, including:
Biological Applications
- Antimicrobial Properties : Research indicates that derivatives of 2-azaspiro compounds exhibit significant antibacterial activity against pathogens classified under the ESKAPE panel, which includes Staphylococcus aureus and Klebsiella pneumoniae. These compounds have shown effectiveness comparable to established antibiotics like ciprofloxacin, particularly against resistant strains.
- Potential Anticancer Activity : Studies have suggested that this compound may inhibit EGFR signaling pathways, leading to reduced cell proliferation in cancer cells. This property highlights its potential as a therapeutic agent in oncology.
- Neuropharmacology : Preliminary investigations suggest that this compound may interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders such as anxiety and depression. However, further studies are required to elucidate the exact mechanisms of action and therapeutic efficacy .
Industrial Applications
- Specialty Chemicals Production : The unique properties of this compound make it suitable for the production of specialty chemicals and materials with specific functionalities, contributing to advancements in material science.
Case Study 1: Antibacterial Evaluation
A comparative study involving azaspiro derivatives highlighted that specific modifications in the spirocyclic structure could enhance antibacterial activity against resistant strains. This emphasizes the importance of structural optimization in drug development and the potential for creating more effective antimicrobial agents from this compound.
Case Study 2: Anticancer Activity Assessment
Research focused on the inhibition of EGFR by derivatives of 2-azaspiro compounds demonstrated significant anticancer potential. The findings indicate that these derivatives can effectively reduce cell proliferation in cancer models, suggesting a pathway for developing new cancer therapies based on this chemical framework.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2-Azaspiro[3.4]octane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological mechanisms, therapeutic applications, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a spirocyclic framework that includes both nitrogen and carbon atoms. Its molecular formula is with a molecular weight of approximately 163.65 g/mol. The compound exhibits properties that make it suitable for various biological applications, particularly in oncology and antimicrobial research.
The primary biological activity of this compound involves its interaction with the Epidermal Growth Factor Receptor (EGFR). By binding to EGFR, the compound inhibits downstream signaling pathways that are crucial for cell proliferation and survival, potentially leading to therapeutic effects against cancers driven by aberrant EGFR signaling pathways.
Key Mechanisms:
- EGFR Inhibition: Reduces cell growth and survival signals.
- Antimicrobial Activity: Exhibits potential against various bacterial strains.
Anticancer Activity
Research indicates that this compound can inhibit the growth of cancer cells through its action on EGFR. This inhibition can lead to decreased tumor proliferation rates in preclinical models.
Antimicrobial Properties
The compound has shown promising results against several pathogens, particularly those classified under the ESKAPE panel, which includes:
- Staphylococcus aureus
- Klebsiella pneumoniae
- Acinetobacter baumannii
A study reported that derivatives of azaspiro compounds demonstrated significant antibacterial activity comparable to established antibiotics like ciprofloxacin, particularly against Enterobacter cloacae and Enterococcus faecalis .
Table 1: Summary of Biological Activities
Activity Type | Target Pathway/Organism | Observations |
---|---|---|
Anticancer | EGFR signaling pathways | Inhibition leads to reduced cell proliferation |
Antimicrobial | ESKAPE pathogens | Effective against Staphylococcus aureus and others |
Antiviral | Not extensively studied | Preliminary data suggest potential efficacy |
Case Study: Antibacterial Evaluation
In a comparative study of azaspiro derivatives, 6-azaspiro[3.4]octanes were synthesized and evaluated for their antibacterial properties. The results indicated that specific modifications in the spirocyclic structure could enhance activity against resistant strains, highlighting the importance of structural optimization in drug development .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Annulation of Cyclopentane: A common approach involving cyclization reactions.
- Four-Membered Ring Annulation: Utilizing readily available starting materials to form the desired spirocyclic structure.
These synthetic strategies allow for the production of various analogs with potentially enhanced biological activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Azaspiro[3.4]octane hydrochloride, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves spiroannulation strategies, such as intramolecular ring-closure via nucleophilic attack or cycloaddition reactions. Key intermediates include tert-butyl-protected precursors (e.g., tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate), which undergo deprotection and subsequent salt formation with HCl. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for minimizing side products .
Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?
- Methodological Answer : Structural validation employs a combination of:
- NMR spectroscopy (e.g., H/C NMR for spirocyclic proton environment analysis).
- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H] peaks matching theoretical m/z).
- X-ray diffraction (XRD) for absolute stereochemical determination in crystalline derivatives .
Q. What factors influence the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies recommend:
- pH control : Avoid prolonged exposure to strongly basic conditions (pH > 9), which may induce ring-opening.
- Temperature limits : Store at 2–8°C in anhydrous environments to prevent hydrolysis.
- Light sensitivity : Use amber vials to mitigate photodegradation risks, as observed in related azaspiro compounds .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?
- Methodological Answer : Key strategies include:
- Protecting group selection : Use tert-butoxycarbonyl (Boc) groups for amine protection to avoid side reactions during spiroannulation.
- Catalyst screening : Evaluate Pd/C or Raney Ni for hydrogenolysis steps to maximize efficiency.
- In-line purification : Employ flash chromatography after intermediate steps to isolate high-purity precursors .
Q. What analytical approaches resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound derivatives?
- Methodological Answer : Discrepancies arise from conformational flexibility or solvent effects. Mitigation involves:
- Variable-temperature NMR to assess dynamic rotational barriers.
- Cross-validation with XRD data to correlate observed shifts with crystal-packing effects.
- Computational modeling (DFT calculations) to predict and match experimental spectra .
Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The spirocyclic structure imposes significant steric hindrance, reducing reactivity at the bridgehead nitrogen. Reactivity can be modulated by:
- Substituent engineering : Introducing electron-withdrawing groups (e.g., fluorine) to enhance electrophilicity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .
Q. What methodologies enable precise quantification of this compound in complex reaction mixtures?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm). Calibration curves are constructed using purified standards. For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity .
Q. How do researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?
- Methodological Answer : Solubility variations stem from polymorphic forms or hydration states. Standardize testing by:
- Equilibration protocols : Stir saturated solutions for 24 hours at controlled temperatures.
- Solid-state characterization : Pair solubility data with PXRD to identify dominant crystalline phases .
Q. What strategies are employed to control polymorphic forms of this compound during crystallization processes?
- Methodological Answer : Polymorphism is managed via:
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.